2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
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Overview
Description
2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is a complex heterocyclic compound It features a fused ring system that includes benzene, pyrimidine, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions
Formation of Benzodiazepine Core: The initial step involves the condensation of an ortho-phenylenediamine with a suitable diketone under acidic conditions to form the benzodiazepine core.
Pyrimidine Ring Formation: The benzodiazepine intermediate is then reacted with a formamide derivative to introduce the pyrimidine ring, typically under reflux conditions.
Chlorination and Methylation: The final steps involve chlorination using reagents like thionyl chloride and methylation using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced diazepine derivatives.
Scientific Research Applications
2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Pharmacology: The compound is investigated for its potential as a central nervous system depressant, similar to other benzodiazepines.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of more complex pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like kinases or proteases, which are crucial for cell signaling and proliferation.
Receptor Binding: The compound may bind to GABA receptors in the central nervous system, exerting a calming effect.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar central nervous system effects.
Chlorodiazepoxide: Another benzodiazepine with anxiolytic properties.
Pyrimido[5,4-b][1,4]diazepines: A class of compounds with similar fused ring structures.
Uniqueness
2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can significantly influence its biological activity and chemical reactivity compared to other benzodiazepines and pyrimido[5,4-b][1,4]diazepines.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
2-chloro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-17-9-6-4-3-5-8(9)12(19)18(2)10-7-15-13(14)16-11(10)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSDZFHLPULJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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